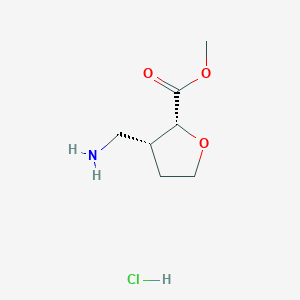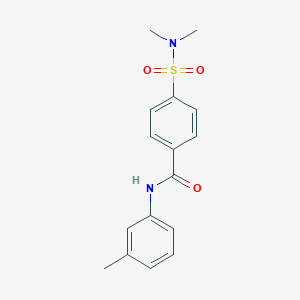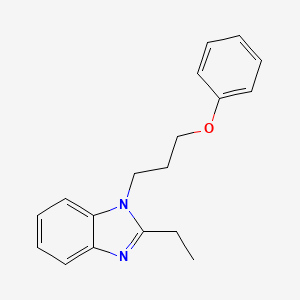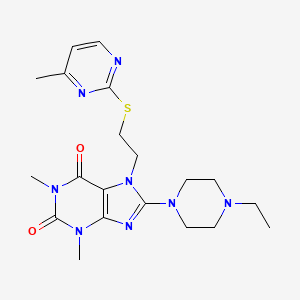
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCHA, is a chemical compound that has gained significant attention in the scientific research community. MOCHA is a chiral molecule that has been used in various biochemical and physiological studies due to its unique properties.
作用機序
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chiral molecule that interacts with various biological targets through stereospecific interactions. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to bind to proteins and enzymes, inhibiting their activity and altering their function. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of certain drugs. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has also been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
実験室実験の利点と制限
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to interact with various biological targets through stereospecific interactions, making it a useful tool for studying biological processes. However, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride research, including the development of new drug delivery systems that utilize Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride to enhance drug efficacy and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, including its interactions with biological targets and cellular signaling pathways. Finally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride may have potential applications in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a promising chemical compound that has gained significant attention in the scientific research community. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in various biochemical and physiological studies, including the development of new drugs and drug delivery systems. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. However, further research is needed to fully understand the mechanism of action of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride and explore its potential applications in the treatment of various diseases.
合成法
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can be synthesized using various methods, including the reaction of oxirane with methanolamine, followed by the addition of hydrochloric acid to form the hydrochloride salt of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride. Another method involves the reaction of 2,3-epoxypropanoic acid with methanolamine, followed by the addition of hydrochloric acid. Both methods result in the formation of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride.
科学的研究の応用
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in various scientific research studies, including the development of new drugs and drug delivery systems. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in the study of various biological processes, including enzyme inhibition, protein binding, and cellular signaling pathways.
特性
IUPAC Name |
methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPQJZVHFUTGFV-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137838056 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)



![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)